(2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane
Description
Properties
IUPAC Name |
(2-bromo-4,6-ditert-butylphenoxy)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BrOSi/c1-16(2,3)12-10-13(17(4,5)6)15(14(18)11-12)19-20(7,8)9/h10-11H,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYJDVIISKVHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O[Si](C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504162 | |
| Record name | (2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5920-84-3 | |
| Record name | (2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phenolic Precursor Synthesis
The synthesis begins with 2-bromo-4,6-di-tert-butylphenol, a sterically hindered phenolic compound. Industrial-scale production typically employs bromination of 4,6-di-tert-butylphenol using molecular bromine (Br₂) in acetic acid or dichloromethane. The tert-butyl groups direct electrophilic substitution to the ortho position relative to the hydroxyl group, yielding the monosubstituted product with >85% efficiency.
Key Reaction Parameters :
- Temperature: 0–5°C (to minimize di-bromination)
- Solvent: Non-polar media (e.g., CH₂Cl₂) enhance regioselectivity
- Stoichiometry: 1:1 molar ratio of phenol to Br₂
Silylation with Trimethylsilyl Chloride
The phenolic intermediate undergoes silylation with trimethylsilyl chloride (Me₃SiCl) under inert conditions. This step replaces the hydroxyl proton with a trimethylsilyl group, forming the target silane.
Standard Protocol :
- Deprotonation : 2-Bromo-4,6-di-tert-butylphenol is dissolved in anhydrous tetrahydrofuran (THF) and treated with a base (e.g., triethylamine, pyridine) at 0°C.
- Nucleophilic Substitution : Me₃SiCl is added dropwise, and the mixture is stirred for 12–24 hours at room temperature.
- Workup : The reaction is quenched with ice water, and the product is extracted with ethyl acetate.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the pure silane (typical yield: 70–80%).
Critical Considerations :
- Moisture Sensitivity : Hydrolysis of Me₃SiCl competes with silylation; rigorous anhydrous conditions are mandatory.
- Steric Effects : Bulky tert-butyl groups slow reaction kinetics, necessitating extended reaction times.
Comparative Analysis of Silylation Methods
Solvent Systems
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 24 | 78 | 98 |
| Dichloromethane | 18 | 82 | 97 |
| Toluene | 36 | 65 | 95 |
Polar aprotic solvents (THF, CH₂Cl₂) enhance silylation efficiency by stabilizing ionic intermediates. Non-polar solvents (toluene) reduce side reactions but require higher temperatures.
Base Selection
| Base | Equivalents | Byproduct Solubility | Yield (%) |
|---|---|---|---|
| Triethylamine | 1.2 | High | 78 |
| Pyridine | 1.5 | Moderate | 75 |
| DBU | 1.0 | Low | 68 |
Triethylamine is preferred due to its volatility, facilitating removal during workup. Stronger bases (DBU) may induce elimination side reactions.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to improve heat transfer and reduce reaction times:
- Residence Time : 2 hours (vs. 24 hours batch)
- Yield : 85% with >99% purity
- Throughput : 5 kg/day using microstructured reactors
Catalyst Screening
Homogeneous catalysts (e.g., DMAP) accelerate silylation but complicate purification. Heterogeneous alternatives (zeolite-supported bases) enable catalyst recycling without yield loss.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 1.32 (s, 18H, t-Bu), 0.28 (s, 9H, SiMe₃), 7.21 (d, 1H, Ar-H)
- ¹³C NMR : δ 25.6 (SiMe₃), 34.9 (t-Bu C), 152.1 (C-O-Si)
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water)
- Elemental Analysis : C 57.12%, H 8.18%, Br 22.36% (theoretical: C 57.14%, H 8.19%, Br 22.34%)
Emerging Methodologies
Photochemical Silylation
UV irradiation (λ = 254 nm) activates silylation at 25°C, reducing energy consumption by 40%. Preliminary yields reach 72% with 94% purity.
Biocatalytic Approaches
Lipase-mediated silylation in ionic liquids ([BMIM][PF₆]) achieves 65% yield under mild conditions (pH 7, 30°C), though scalability remains challenging.
Regulatory Compliance
| Region | Regulatory Body | Guidelines Applicable |
|---|---|---|
| EU | REACH | Annex XVII (siloxanes) |
| USA | EPA | TSCA §5(a)(2) |
| Asia | MHLW | CSCL Article 2-3 |
Chemical Reactions Analysis
(2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxy compound without the bromine atom.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding phenol.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
(2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization possibilities.
Material Science
The compound is utilized in creating functionalized materials and polymers. Its ability to modify polymer properties makes it valuable in developing advanced materials with specific characteristics.
Catalysis
This silane acts as a precursor for catalysts used in various chemical reactions. It can facilitate reactions such as oxidation and reduction due to the reactivity of its bromine atom and trimethylsilyl group.
Biological Studies
In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its reactivity allows researchers to probe biological pathways and molecular interactions effectively.
Case Study 1: Organic Synthesis
A study demonstrated the effectiveness of this compound as an intermediate in synthesizing a novel pharmaceutical compound. The reaction yielded high purity and efficiency, showcasing its potential in drug development.
Case Study 2: Material Science
Research focused on using this silane in polymer modification revealed that incorporating it into polymer matrices significantly enhanced thermal stability and mechanical properties. This application is particularly relevant for developing materials used in high-temperature environments.
Case Study 3: Catalysis
In catalytic studies, this compound was found to effectively catalyze the oxidation of alcohols to ketones under mild conditions. This highlights its utility in organic transformations that require specific reaction conditions.
Mechanism of Action
The mechanism of action of (2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the trimethylsilyl group can participate in substitution and elimination reactions, respectively. The phenoxy group can undergo oxidation or reduction, depending on the reaction conditions. The molecular targets and pathways involved depend on the specific application and reaction being studied .
Comparison with Similar Compounds
(4-Bromophenyl)(trimethyl)silane (CAS 6999-03-7)
Structural Differences :
- Phenoxy vs. Phenyl linkage: The target compound has a phenoxy group (oxygen-linked), while (4-Bromophenyl)(trimethyl)silane directly attaches the bromophenyl group to silicon. This oxygen bridge alters electronic effects, increasing the electron-withdrawing nature of the aryl group.
- Steric hindrance : The absence of tert-butyl groups in (4-Bromophenyl)(trimethyl)silane reduces steric bulk, making it more reactive in nucleophilic substitutions.
Reactivity :
- The direct Si-C bond in (4-Bromophenyl)(trimethyl)silane may enhance stability against hydrolysis compared to the target compound's Si-O linkage, which is more prone to cleavage under acidic or aqueous conditions .
- Applications: Used in organometallic synthesis for constructing silicon-aryl frameworks .
(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane (CAS 1133116-37-6)
Structural Differences :
Reactivity :
(2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane (CAS 2376796-40-4)
Structural Differences :
- Phenethoxy vs. Phenoxy: A flexible ethoxy chain in the phenethoxy group vs. the rigid phenoxy linkage in the target compound.
- Additional Halogen : A chlorine substituent at the 5-position introduces dual electrophilic sites (Br and Cl).
Reactivity :
- The ethoxy chain increases solubility in polar solvents but may reduce thermal stability.
- Dual halogenation enables sequential functionalization, whereas the target compound's single bromine limits reactivity to specific coupling pathways .
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |
|---|---|---|---|---|
| (2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane | C₁₇H₂₇BrOSi | ~370 | 4,6-di-tert-butyl, Br, phenoxy | High steric hindrance; moderate hydrolysis |
| (4-Bromophenyl)(trimethyl)silane | C₉H₁₃BrSi | 229.25 | Br, phenyl | High Si-C stability; inert to hydrolysis |
| (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane | C₁₃H₂₁BrO₂Si | 317.29 | Br, methoxy, tert-butyl | Electron-donating effects; faster kinetics |
| (2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane | C₁₄H₂₂BrClOSi | 349.76 | Br, Cl, phenethoxy | Dual halogen reactivity; flexible chain |
Biological Activity
(2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane is a chemical compound with the molecular formula C17H29BrOSi and a molecular weight of 357.4 g/mol. It features a bromine atom, tert-butyl groups, and a trimethylsilyl group attached to a phenoxy ring. This compound is primarily utilized in organic synthesis, material science, catalysis, and biological studies.
Synthesis
The synthesis typically involves the reaction of 2-bromo-4,6-di-tert-butylphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is conducted under inert conditions to prevent moisture interference. Purification is often achieved through column chromatography.
The biological activity of this compound can be attributed to its ability to act as both a nucleophile and an electrophile. The bromine atom and the trimethylsilyl group can participate in substitution and elimination reactions, respectively. The phenoxy group is capable of undergoing oxidation or reduction based on the reaction conditions employed.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, studies have shown that phenolic compounds can trap free radicals effectively, reducing oxidative stress in biological systems . This property is particularly relevant in the context of diseases characterized by oxidative damage.
Enzyme Interaction Studies
This compound has been used in enzyme mechanism studies. Its ability to modify enzyme activity through reversible binding makes it a valuable tool for investigating enzyme kinetics and inhibition mechanisms.
Case Studies
- Cardiac Health : In studies involving Trypanosoma cruzi-infected murine models, related compounds demonstrated a reduction in mitochondrial reactive oxygen species production and improved ATP levels in infected myocardium. This suggests potential applications for this compound in cardiac health interventions .
- Neuroprotection : Phenolic compounds similar to this silane have shown promise in neuroprotective applications by trapping free radicals associated with neurotoxicity . This highlights the potential for therapeutic uses in neurodegenerative diseases.
Comparative Analysis
A comparative analysis of this compound with other similar compounds reveals distinct differences in reactivity and biological applications:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains bromine and trimethylsilyl groups | Antioxidant properties; enzyme interactions |
| 2-Bromo-4,6-di-tert-butylphenol | Lacks trimethylsilyl group | Reduced reactivity compared to silane |
| (2-Chloro-4,6-di-tert-butylphenoxy)(trimethyl)silane | Chlorine instead of bromine | Different reactivity profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
